4-(5-Butyl-1,3-dioxan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Butyl-1,3-dioxan-2-yl)benzoic acid is an organic compound with the molecular formula C15H20O4 It is characterized by a benzoic acid moiety attached to a 1,3-dioxane ring substituted with a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Butyl-1,3-dioxan-2-yl)benzoic acid typically involves the reaction of 5-butyl-1,3-dioxane-2-carboxylic acid with a suitable benzoic acid derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-(5-Butyl-1,3-dioxan-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of this compound derivatives with additional carboxylic acid or ketone groups.
Reduction: Formation of 4-(5-butyl-1,3-dioxan-2-yl)benzyl alcohol.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
4-(5-Butyl-1,3-dioxan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(5-Butyl-1,3-dioxan-2-yl)benzoic acid involves its interaction with specific molecular targets. The benzoic acid moiety can interact with enzymes or receptors, modulating their activity. The 1,3-dioxane ring may contribute to the compound’s stability and bioavailability, enhancing its overall efficacy .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3,5-bis(4H-1,2,4-triazol-4-yl)-: Similar in having a benzoic acid core but differs in the substituents attached to the ring.
Benzoic acid, 3,5-dioxo-10-oxa-4-aza-tricyclo(5.2.1.0(2,6))dec-8-en-4-yl ester: Contains a benzoic acid moiety but with a different cyclic structure
Uniqueness
4-(5-Butyl-1,3-dioxan-2-yl)benzoic acid is unique due to the presence of the 1,3-dioxane ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
88976-52-7 |
---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
4-(5-butyl-1,3-dioxan-2-yl)benzoic acid |
InChI |
InChI=1S/C15H20O4/c1-2-3-4-11-9-18-15(19-10-11)13-7-5-12(6-8-13)14(16)17/h5-8,11,15H,2-4,9-10H2,1H3,(H,16,17) |
InChI Key |
GJGOEBMOOFMFHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1COC(OC1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.